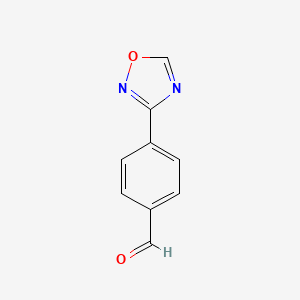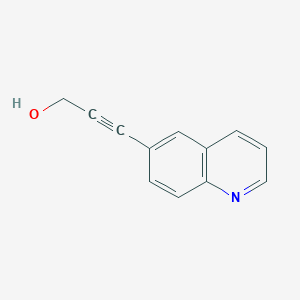![molecular formula C7H4ClN3 B1322630 4-Cloro-pirido[4,3-d]pirimidina CAS No. 89583-92-6](/img/structure/B1322630.png)
4-Cloro-pirido[4,3-d]pirimidina
Descripción general
Descripción
4-Chloropyrido[4,3-d]pyrimidine is a reactant used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[4,3-d]pyrimidine involves a multi-step process. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[4,3-d]pyrimidine has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis
4-Chloropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It is also involved in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
Physical properties of 4-Chloropyrido[4,3-d]pyrimidine include a molecular weight of 165.58 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 142 . It also has a density of 1.438 g/cm³, a flash point of 174.308 °C, and a boiling point of 316.135 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Antagonistas del Receptor de Quimiocina Humana CXCR2
La 4-Cloro-pirido[4,3-d]pirimidina se ha explorado como un antagonista del receptor de quimiocina humano CXCR2 . La señalización de CXCR2 regulada al alza se encuentra en numerosas enfermedades inflamatorias, autoinmunes y neurodegenerativas, así como en el cáncer . En consecuencia, el antagonismo de CXCR2 es una estrategia terapéutica prometedora para el tratamiento de estos trastornos .
Propiedades Anticancerígenas
Se ha demostrado que la this compound tiene propiedades anticancerígenas. Se ha probado contra varias líneas celulares cancerosas. Por ejemplo, se ha estudiado sus efectos sobre el carcinosarcoma en ratas .
Actividad Antiviral
Inhibición de la Dihidrofolato Reductasa (DHFR)
Se ha demostrado que la this compound inhibe la dihidrofolato reductasa (DHFR) . DHFR es una enzima involucrada en la síntesis de nucleótidos y, por lo tanto, su inhibición puede conducir a la supresión del crecimiento celular .
Inhibición de las Quinasas Dependientes de Ciclina (CDK)
Se ha demostrado que algunos derivados de piridopirimidina inhiben las quinasas dependientes de ciclina (CDK) . Las CDK son un grupo de quinasas de proteínas que son cruciales para la regulación del ciclo celular .
Potencial Terapéutico en Enfermedades Autoinmunes
Dado su papel como antagonista de CXCR2, la this compound puede tener potencial terapéutico en el tratamiento de enfermedades autoinmunes . Esto se debe a que la señalización de CXCR2 está regulada al alza en muchas de estas enfermedades .
Mecanismo De Acción
Target of Action
4-Chloropyrido[4,3-d]pyrimidine is a type of pyridopyrimidine, which has shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets . .
Mode of Action
Pyridopyrimidines, in general, have been studied for their potential biological activities . They are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyridopyrimidines, including 4-Chloropyrido[4,3-d]pyrimidine, are known to affect various biochemical pathways . They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .
Result of Action
Pyridopyrimidines, in general, have shown a wide spectrum of biological activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Chloropyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and cellular responses. Additionally, 4-Chloropyrido[4,3-d]pyrimidine can bind to proteins involved in DNA replication and repair, affecting their activity and potentially leading to changes in gene expression and cellular metabolism .
Cellular Effects
The effects of 4-Chloropyrido[4,3-d]pyrimidine on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, 4-Chloropyrido[4,3-d]pyrimidine can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis. This disruption can lead to altered cellular responses, such as changes in cell proliferation and survival. Furthermore, its interaction with proteins involved in DNA replication and repair can result in changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Chloropyrido[4,3-d]pyrimidine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, such as kinases, it prevents the enzymes from catalyzing their reactions. This inhibition can lead to a cascade of effects, altering cellular signaling pathways and gene expression. Additionally, 4-Chloropyrido[4,3-d]pyrimidine can interact with DNA and RNA, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrido[4,3-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloropyrido[4,3-d]pyrimidine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 4-Chloropyrido[4,3-d]pyrimidine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Chloropyrido[4,3-d]pyrimidine can result in toxic or adverse effects, such as cellular damage and impaired organ function .
Metabolic Pathways
4-Chloropyrido[4,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Chloropyrido[4,3-d]pyrimidine within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The localization and accumulation of 4-Chloropyrido[4,3-d]pyrimidine can influence its activity and function, affecting cellular responses and overall physiology .
Subcellular Localization
The subcellular localization of 4-Chloropyrido[4,3-d]pyrimidine is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular responses. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
Propiedades
IUPAC Name |
4-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWUCHAQPUKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627549 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89583-92-6 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)


![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)








![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
